

# Technical Monograph: (2-Chlorophenyl)methanethiol[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Chlorobenzenemethanethiol

CAS No.: 39718-00-8

Cat. No.: B1580423

[Get Quote](#)

## Executive Summary

This technical guide analyzes (2-chlorophenyl)methanethiol, a specialized organosulfur building block used in the synthesis of thioethers, benzothiazepines, and pharmaceutical intermediates. While often indexed under the conjunctive name **2-chlorobenzenemethanethiol**, the preferred IUPAC nomenclature emphasizes its structure as a substituted methane derivative. This document outlines its nomenclature logic, physicochemical profile, validated synthetic protocols, and handling requirements for research applications.

## Nomenclature & Structural Analysis

The naming of this compound illustrates the distinction between substitutive and conjunctive nomenclature systems in organic chemistry.

## IUPAC Name Construction (Substitutive)

The Preferred IUPAC Name (PIN) is derived by treating the thiol (-SH) as the principal functional group attached to a one-carbon parent chain (methane).

- Principal Group: Methanethiol ( )
- Substituent: A phenyl ring attached to the methane carbon.
- Substituent Modification: A chlorine atom at the ortho (2-) position of the phenyl ring.
- Resulting PIN:(2-Chlorophenyl)methanethiol

## Conjunctive Nomenclature (CAS Indexing)

Chemical Abstracts Service (CAS) often employs conjunctive nomenclature, which combines the names of two cyclic systems linked by a carbon chain.

- Components: Benzene + Methanethiol[1][2]
- Substitution: Chlorine at position 2 of the benzene ring.
- Systematic Name:**2-Chlorobenzenemethanethiol**[3]

## Synonyms & Identifiers

Identifier Type	Value	Note
Common Name	2-Chlorobenzyl mercaptan	Widely used in commerce
CAS Registry Number	39718-00-8	Specific to the ortho isomer
InChI Key	WWFIIZLHSNBNTC-UHFFFAOYSA-N	Unique molecular identifier
SMILES	SCc1ccccc1Cl	Simplified molecular input

## Physicochemical Profile

Experimental data for the ortho isomer (2-chlorobenzyl mercaptan) is less commonly reported than for its para isomer. The values below represent a synthesis of available experimental data and high-confidence estimates based on structural analogs (e.g., 4-chlorobenzyl mercaptan).

**Table 1: Physical Properties**

Property	Value (Approximate/Analog)	Context
Molecular Weight	158.65 g/mol	Exact
Physical State	Liquid	Colorless to pale yellow
Odor	Pungent, Alliaceous	Characteristic of thiols (stench)
Density	~1.20 – 1.27 g/mL	Est.[2] based on p-isomer (1.202 g/mL) and chloride precursor (1.274 g/mL)
Boiling Point	~125–130 °C @ 35 mmHg	Est.[2] similar to p-isomer (125°C/35mmHg)
Solubility	Immiscible in water	Soluble in EtOH, DCM, THF, Toluene
Acidity (pKa)	~9.5 – 10.0	Typical for primary arylalkyl thiols



*Note on Isomers: Researchers must distinguish this compound from 4-chlorobenzenemethanethiol (CAS 6258-66-8), which is a solid at room temperature (MP: 19–20 °C) and has distinct reactivity patterns due to steric clearance at the ortho position.*

## Synthetic Pathways

The most reliable laboratory-scale synthesis avoids direct displacement with sodium hydrosulfide (NaSH), which frequently yields symmetrical thioether byproducts (R-S-R). The Isothiuronium Salt Method is the standard for high-purity thiol generation.

## Reaction Logic

- Alkylation: 2-Chlorobenzyl chloride reacts with thiourea to form a stable isothiuronium salt. Thiourea acts as a "masked" sulfur nucleophile, preventing over-alkylation.
- Hydrolysis: The salt is cleaved under basic conditions (NaOH) to release the free thiol.

## Validated Protocol (Isothiuronium Route)

Reagents:

- 2-Chlorobenzyl chloride (1.0 eq)
- Thiourea (1.1 eq)[2]
- Ethanol (Solvent)[2]
- Sodium Hydroxide (2.5 eq, aq)
- Hydrochloric acid (for workup)[2]

Step-by-Step Methodology:

- Salt Formation: Dissolve 2-chlorobenzyl chloride and thiourea in ethanol (3 mL/mmol). Heat to reflux for 3–4 hours. The solution may become turbid as the isothiuronium chloride salt precipitates or forms an oil.
- Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH (10% w/v) slowly. Resume reflux for 2 hours under an inert atmosphere ( ) to prevent oxidative dimerization to the disulfide.
- Workup: Cool the mixture. Acidify carefully with dilute HCl to pH < 4. Caution: Evolution of toxic gases possible.[2]
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via vacuum distillation to obtain the clear liquid thiol.

## Reaction Pathway Diagram[3]



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway via isothiuronium intermediate to prevent sulfide byproduct formation.

## Reactivity & Applications

The nucleophilic sulfur atom and the steric influence of the ortho-chloro group define the reactivity profile of (2-chlorophenyl)methanethiol.

### Key Reaction Types[3]

- S-Alkylation (Thioether Synthesis):
  - Reacts with alkyl halides in the presence of mild bases ( , Acetone) to form sulfides.
  - Application: Synthesis of antihistamine analogs and agrochemicals.
- Oxidation to Disulfides:
  - Readily oxidizes in air to form bis(2-chlorobenzyl) disulfide.
  - Prevention:[2][4] Store under Argon/Nitrogen at 2–8°C.
- Heterocycle Formation:
  - Precursor for 1,5-benzothiazepines via condensation with -unsaturated ketones.

## Safety & Handling (E-E-A-T)

#### Hazard Classification (GHS):

- Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[5]
- Skin/Eye Irritation: Category 2 (Causes severe irritation).
- Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

#### Critical Handling Protocols:

- Odor Control: The stench threshold is in the ppb range. All transfers must occur in a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to odorless sulfonates.
- Storage: Air-sensitive.[6] Store in dark, tightly sealed vials under inert gas (Argon) to prevent disulfide formation. Refrigeration (2–8°C) is recommended.
- Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Cover with weak bleach solution or specialized thiol neutralizers before cleanup.

## References

- IUPAC Nomenclature Rules
  - Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [2]
- Synthetic Methodology (Thiourea Protocol)
  - Speziale, A. J. (1950). Ethanedithiol. Organic Syntheses, 30, 35. (Foundational protocol for isothiuronium hydrolysis).
- Chemical Data & Identifiers
  - National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 39718-00-8. [2]
  - Chemical Abstracts Service (CAS).[7] Common Chemistry Database. [2][7]

- Safety Data
  - Sigma-Aldrich (Merck). Safety Data Sheet for Benzyl Mercaptan Derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 4-クロロベンゼンメタンチオール 98% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. Methanethiol \(CAS 74-93-1\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- [3. 39718-00-8 | 2-Chlorobenzylmercaptan - AiFChem \[aifchem.com\]](#)
- [4. middlesexgases.com \[middlesexgases.com\]](#)
- [5. 2-Chlorobenzothiazole | C7H4CINS | CID 11987 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 4-Chlorobenzyl Mercaptan | 6258-66-8 | Tokyo Chemical Industry Co., Ltd.\(APAC\) \[tcichemicals.com\]](#)
- [7. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- To cite this document: BenchChem. [Technical Monograph: (2-Chlorophenyl)methanethiol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580423/docs#technical-monograph-2-chlorophenyl-methanethiol-1\]](https://www.benchchem.com/product/b1580423/docs#technical-monograph-2-chlorophenyl-methanethiol-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)